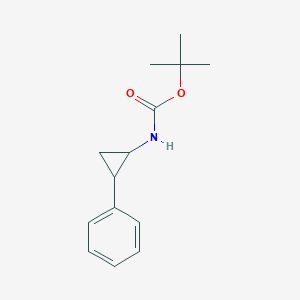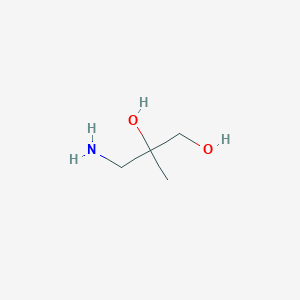
3-氨基-2-甲基丙烷-1,2-二醇
描述
3-Amino-2-methylpropane-1,2-diol is an organic compound with the molecular formula C4H11NO2. It is a type of aminodiol, characterized by the presence of both amino and hydroxyl functional groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, and industry.
科学研究应用
3-Amino-2-methylpropane-1,2-diol has a wide range of applications in scientific research:
作用机制
Target of Action
It’s known that similar compounds can interact with various biological targets, such as enzymes, to exert their effects .
Mode of Action
It’s known that similar compounds can act as buffers, maintaining the ph within a certain range, which is crucial for many biological processes .
Biochemical Pathways
Similar compounds have been used in the synthesis of functional cyclic carbonate monomers , and in the metabolism of alcohol .
Pharmacokinetics
It’s known that similar compounds can be soluble in water , which can influence their bioavailability.
Result of Action
Similar compounds have been used as buffers in biochemical assays, which can influence the activity of enzymes such as alkaline phosphatase .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-2-methylpropane-1,2-diol . For instance, its solubility can be influenced by the pH of the environment . Additionally, its stability can be influenced by storage conditions .
生化分析
Biochemical Properties
3-Amino-2-methylpropane-1,2-diol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. It is known to act as a buffer in enzymatic reactions, maintaining the pH levels necessary for optimal enzyme activity. This compound interacts with enzymes such as alkaline phosphatase, where it serves as a reaction buffer, stabilizing the enzyme’s activity in basic pH conditions . Additionally, 3-Amino-2-methylpropane-1,2-diol can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of 3-Amino-2-methylpropane-1,2-diol on cells are multifaceted. It influences cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For instance, its buffering capacity can affect the phosphorylation states of proteins, thereby altering signal transduction pathways. Furthermore, 3-Amino-2-methylpropane-1,2-diol impacts gene expression by stabilizing the pH environment, which is critical for the activity of transcription factors and RNA polymerases . This compound also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the rates of metabolic reactions.
Molecular Mechanism
At the molecular level, 3-Amino-2-methylpropane-1,2-diol exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, its interaction with alkaline phosphatase involves binding to the enzyme’s active site, stabilizing its conformation and enhancing its catalytic efficiency . Additionally, 3-Amino-2-methylpropane-1,2-diol can influence gene expression by affecting the binding of transcription factors to DNA, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-2-methylpropane-1,2-diol can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature and pH. Over extended periods, 3-Amino-2-methylpropane-1,2-diol may undergo degradation, leading to a decrease in its buffering capacity and effectiveness in biochemical assays . Long-term studies have shown that its impact on cellular function can diminish as the compound degrades, highlighting the importance of proper storage and handling.
Dosage Effects in Animal Models
The effects of 3-Amino-2-methylpropane-1,2-diol vary with dosage in animal models. At low doses, it can enhance enzymatic activity and stabilize cellular processes. At higher doses, it may exhibit toxic effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage.
Metabolic Pathways
3-Amino-2-methylpropane-1,2-diol is involved in several metabolic pathways. It interacts with enzymes such as transaminases and dehydrogenases, influencing the flux of metabolites through these pathways. This compound can affect the levels of key metabolites, thereby modulating metabolic flux and overall cellular metabolism . Its role in these pathways underscores its importance in maintaining metabolic balance within cells.
Transport and Distribution
Within cells, 3-Amino-2-methylpropane-1,2-diol is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments. Binding proteins may facilitate its transport, ensuring its proper localization and accumulation where it is needed . This distribution is crucial for its function in biochemical reactions and cellular processes.
Subcellular Localization
The subcellular localization of 3-Amino-2-methylpropane-1,2-diol is essential for its activity. It is often found in the cytoplasm, where it participates in metabolic reactions and enzyme regulation. Additionally, it may be localized to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism . Targeting signals and post-translational modifications may direct 3-Amino-2-methylpropane-1,2-diol to these compartments, ensuring its effective participation in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
3-Amino-2-methylpropane-1,2-diol can be synthesized through several methods. One common method involves the reaction of glycerin chlorohydrin with ammonia in the presence of catalysts such as cupric oxide, manganese oxide, ferric oxide, zinc oxide, and chromic oxide. The reaction is typically carried out at a temperature range of 30°C to 50°C for 1 to 3 hours . The product is then purified through filtration, evaporation, and vacuum distillation.
Industrial Production Methods
In industrial settings, the production of 3-amino-2-methylpropane-1,2-diol often involves similar synthetic routes but on a larger scale. The use of continuous reactors and efficient recovery systems for catalysts and solvents is common to enhance yield and reduce production costs.
化学反应分析
Types of Reactions
3-Amino-2-methylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various amino alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
2-Amino-2-methylpropane-1,3-diol: This compound has a similar structure but differs in the position of the hydroxyl groups.
3-Methylamino-1,2-propanediol: Another related compound with a methyl group attached to the amino nitrogen.
2-Methyl-1,3-propanediol: A structurally similar diol without the amino group.
Uniqueness
3-Amino-2-methylpropane-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
属性
IUPAC Name |
3-amino-2-methylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-4(7,2-5)3-6/h6-7H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBRXOSWNUVEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107903-33-3 | |
| Record name | 3-amino-2-methylpropane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



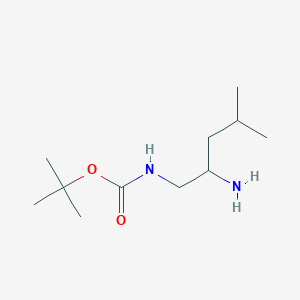

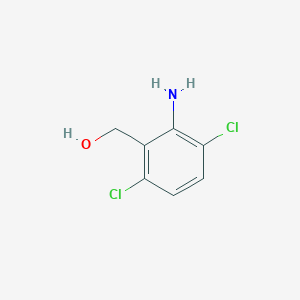

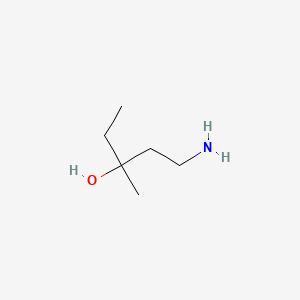

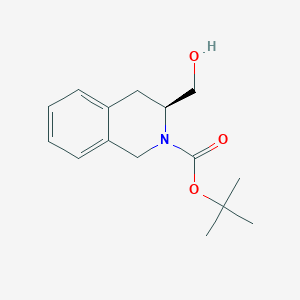
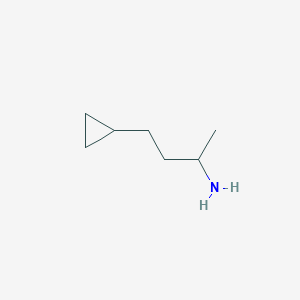
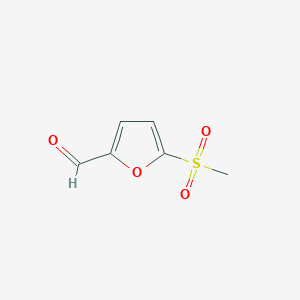

![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)
